3-([(2-Bromocyclohexyl)oxy]methyl)oxolane
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Overview
Description
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C11H19BrO2 and a molecular weight of 263.17 g/mol . It is also known by its synonym, 3-(((2-Bromocyclohexyl)oxy)methyl)tetrahydrofuran . This compound is characterized by the presence of a bromocyclohexyl group attached to an oxolane ring through an oxy-methyl linkage.
Preparation Methods
The synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclohexanol with tetrahydrofuran in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane involves its interaction with specific molecular targets and pathways. The bromocyclohexyl group is known to interact with biological membranes, potentially disrupting their function and leading to antimicrobial effects . Additionally, the oxolane ring may interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane can be compared with other similar compounds, such as:
3-([(2-Chlorocyclohexyl)oxy]methyl)oxolane: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-([(2-Fluorocyclohexyl)oxy]methyl)oxolane: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific bromocyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H19BrO2 |
---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-[(2-bromocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h9-11H,1-8H2 |
InChI Key |
DWNQSMSNQFHSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCOC2)Br |
Origin of Product |
United States |
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